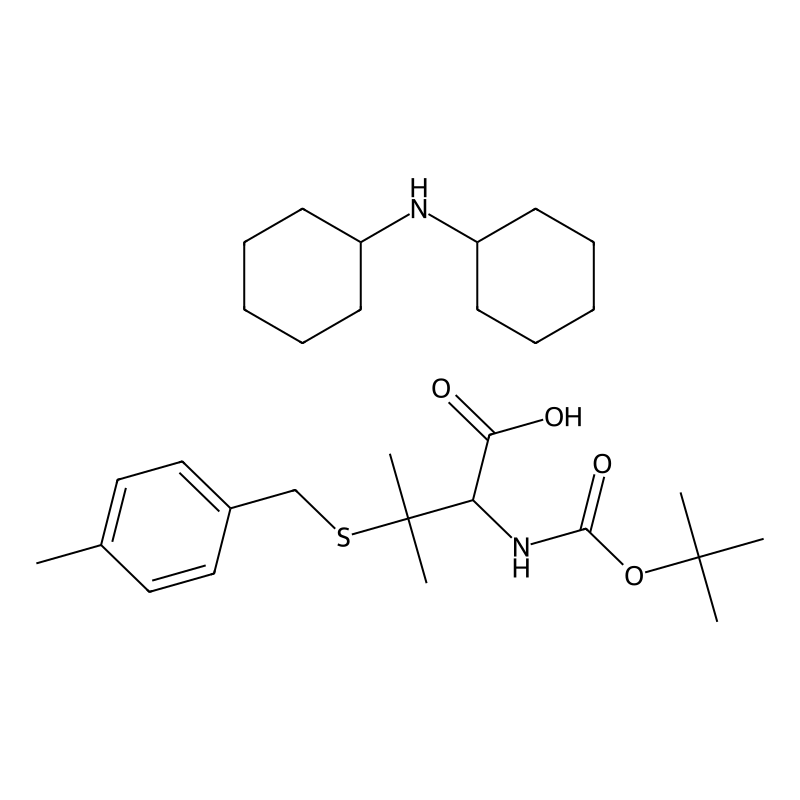

Boc-Pen(pMeBzl)-OH.DCHA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Peptide Synthesis:

The presence of the "Boc" (tert-Butyloxycarbonyl) group suggests Boc-Pen(pMeBzl)-OH.DCHA might function as a protected amino acid building block. In peptide synthesis, Boc is a common protecting group for the amine functionality of amino acids. This allows for the stepwise creation of peptide chains by coupling the Boc-protected amino acids in a specific order. After chain assembly, the Boc group can be selectively removed to reveal the free amine group, necessary for peptide function [].

Ligand Design and Development:

The core structure of Boc-Pen(pMeBzl)-OH.DCHA incorporates a penicillanic acid (Pen) scaffold. Penicillins are a class of antibiotics, and the Pen moiety in Boc-Pen(pMeBzl)-OH.DCHA could serve as a starting point for designing new ligands that target specific proteins. The "pMeBzl" group (para-Methylbenzyl) and the DCHA (dichloroacetic acid) could act as linker groups or modifying moieties to enhance binding affinity or other properties of the ligand [].

Enzyme Inhibition Studies:

The penicillanic acid scaffold in Boc-Pen(pMeBzl)-OH.DCHA shares structural similarities with penicillin antibiotics, which target enzymes essential for bacterial cell wall synthesis. Researchers might explore Boc-Pen(pMeBzl)-OH.DCHA as a probe for studying enzymes involved in similar biological processes. By investigating its interaction with these enzymes, scientists could gain insights into their function and potentially develop new inhibitors for therapeutic purposes [].

Boc-Pen(pMeBzl)-OH.DCHA is a chemical compound that serves as a derivative of D-Penicillamine, a well-known chelating agent primarily used in the treatment of various medical conditions such as Wilson's disease and cystinuria. The full name of this compound is N-cyclohexylcyclohexanamine; (2R)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino] butanoate. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino function and a p-methylbenzyl (pMeBzl) group on the thiol, which enhances its stability and solubility in organic solvents .

- Oxidation: The thiol group can be oxidized to form disulfides, which are important in protein folding and stability.

- Reduction: Disulfide bonds can be reduced back to free thiols, which is crucial for restoring the biological activity of certain proteins.

- Substitution: The Boc and pMeBzl protecting groups can be removed under acidic or reductive conditions, leading to the release of the active D-Penicillamine.

Common Reagents and Conditions- Oxidation: Hydrogen peroxide or iodine in the presence of a base.

- Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

- Deprotection: Trifluoroacetic acid (TFA) for Boc removal and palladium on carbon (Pd/C) for pMeBzl removal.

The biological activity of Boc-Pen(pMeBzl)-OH.DCHA is closely related to its parent compound, D-Penicillamine. It acts primarily as a chelator of copper ions, facilitating their excretion through urine. This mechanism is particularly beneficial in treating conditions such as Wilson's disease, where copper accumulation leads to severe organ damage. Additionally, this compound may exhibit antioxidant properties due to its thiol group, which can scavenge free radicals .

The synthesis of Boc-Pen(pMeBzl)-OH.DCHA typically involves several key steps:

- Protection of D-Penicillamine: The amino group is protected using a tert-butoxycarbonyl group while the thiol group is protected with a p-methylbenzyl group.

- Reagents Used: Common reagents include diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP), often in organic solvents like dichloromethane.

- Purification: The final product is purified to achieve high purity levels, often exceeding 95%, suitable for pharmaceutical applications .

Boc-Pen(pMeBzl)-OH.DCHA has diverse applications across various fields:

- Pharmaceuticals: Used as an intermediate in drug synthesis, particularly for treatments involving metal ion chelation.

- Biochemistry: Employed in studies related to protein folding and disulfide bond formation.

- Chemical Research: Acts as a building block in peptide synthesis and the development of novel organic compounds .

Research into the interactions of Boc-Pen(pMeBzl)-OH.DCHA has highlighted its role in modulating biochemical pathways related to copper metabolism. Studies indicate that it may enhance urinary copper excretion while reducing systemic toxicity associated with copper overload. Its interaction with various enzymes involved in metal ion homeostasis further underscores its potential therapeutic benefits .

Several compounds share structural or functional similarities with Boc-Pen(pMeBzl)-OH.DCHA. Here are notable examples:

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| D-Penicillamine | A simple thiol-containing amino acid | Directly involved in copper chelation |

| N-acetyl-D-Penicillamine | Acetylated version of D-Penicillamine | Enhanced solubility |

| L-Cysteine | Contains a free thiol group | Naturally occurring amino acid |

| Trityl-D-Penicillamine | Trityl-protected variant | Used for specific protective applications |

Boc-Pen(pMeBzl)-OH.DCHA stands out due to its dual protection strategy, which enhances stability and solubility compared to other similar compounds. Its unique structural modifications allow for more versatile applications in both medicinal chemistry and biochemical research .

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name for Boc-Pen(pMeBzl)-OH.DCHA is (2R)-2-[(tert-butoxycarbonyl)amino]-3-methyl-3-[(4-methylbenzyl)sulfanyl]butanoic acid compound with N-cyclohexylcyclohexanamine (1:1). The structure comprises two distinct components:

- A penicillamine backbone modified with a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a 4-methylbenzyl (pMeBzl) thioether on the β-thiol.

- A dicyclohexylamine (DCHA) counterion, which stabilizes the carboxylic acid moiety through salt formation.

The SMILES notation is:CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2.

CAS Registry Number and Alternative Naming Conventions

Molecular Formula and Stereochemical Configuration Analysis

The chemical compound tert-Butoxycarbonyl-penicillamine-para-methylbenzyl-dicyclohexylamine represents a sophisticated protected amino acid derivative with significant applications in peptide synthesis [1] [7]. This compound, with the molecular formula C₃₀H₅₀N₂O₄S and molecular weight of 534.79 g/mol, incorporates multiple protective strategies essential for modern synthetic chemistry [1] [2].

Stepwise Synthesis of tert-Butoxycarbonyl-Protected Precursors

The synthesis of tert-butoxycarbonyl-protected precursors follows a well-established mechanistic pathway involving nucleophilic attack by the amino group on di-tert-butyl dicarbonate [9] [37]. The initial step involves the amine attacking a carbonyl site on di-tert-butyl dicarbonate, resulting in tert-butyl carbonate leaving as a leaving group [37]. Subsequently, tert-butyl carbonate abstracts the proton from the protonated amine, followed by decomposition into carbon dioxide gas and tert-butanol [37].

The protection methodology utilizes readily available N-tert-butoxycarbonyl amino acids under controlled conditions [10]. Research demonstrates that tert-butoxycarbonyl protection can be accomplished in aqueous conditions using di-tert-butyl dicarbonate in the presence of sodium hydroxide as a base [9] [14]. Alternative procedures employ acetonitrile solution with 4-dimethylaminopyridine as the base catalyst [9] [14].

Table 1: Reaction Conditions for tert-Butoxycarbonyl Protection

| Parameter | Aqueous Method | Acetonitrile Method |

|---|---|---|

| Solvent System | Water/Tetrahydrofuran | Acetonitrile |

| Base | Sodium hydroxide | 4-dimethylaminopyridine |

| Temperature | 0°C to ambient | 40°C |

| Reaction Time | 2-6 hours | 4-8 hours |

| Yield Range | 85-95% | 90-98% |

The mechanism proceeds through formation of a tetrahedral intermediate where the nitrogen lone pair attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate [37]. The reaction generates carbon dioxide gas, which must be allowed to escape to prevent pressure buildup in the reaction vessel [37]. The tert-butoxycarbonyl group provides excellent stability under basic conditions while remaining readily removable under acidic conditions [9] [14].

Industrial applications of this protection strategy have been developed using automated synthesis equipment with stringent quality control measures . The process optimization focuses on higher yields and purity through careful control of reaction parameters including temperature, pH, and reagent stoichiometry [12].

Para-Methylbenzyl Thiol Protection Strategies

The para-methylbenzyl group serves as a crucial protecting moiety for the thiol functionality in penicillamine derivatives [31] [15]. This protection strategy addresses the inherent reactivity of sulfur-containing amino acids during peptide synthesis, preventing unwanted oxidation and disulfide bond formation [15] [31].

The para-methylbenzyl protection involves nucleophilic substitution where the protected amino acid reacts with 4-methylbenzyl chloride in the presence of a base . Research indicates that this thiol protecting group demonstrates stability under standard peptide synthesis conditions while permitting selective deprotection [15] [31].

Table 2: Thiol Protection Group Characteristics

| Protecting Group | Stability Profile | Deprotection Conditions | Application |

|---|---|---|---|

| Para-methylbenzyl | Acid stable | Hydrogen fluoride -5°C to 0°C | Boc chemistry |

| 4-Methoxybenzyl | Moderate stability | Trifluoromethanesulfonic acid | Selective cleavage |

| Trityl | TFA labile | Trifluoroacetic acid/triisopropylsilane | On-resin cyclization |

| Acetamidomethyl | Oxidation labile | Iodine/mercury acetate | Post-cleavage cyclization |

The para-methylbenzyl group exhibits excellent compatibility with tert-butoxycarbonyl chemistry, allowing orthogonal protection and deprotection strategies [31]. Studies demonstrate that this protecting group remains stable during standard coupling reactions and can be selectively removed using strong acids such as hydrogen fluoride at low temperatures [15] [31].

Advanced research has revealed that para-methylbenzyl thiol protecting groups become increasingly labile under acidic conditions at elevated temperatures [15]. At temperatures exceeding 30°C, particularly at 50°C and above, substantially quantitative deprotection can be achieved with reaction times of several hours or less [15]. This temperature-dependent behavior provides additional synthetic flexibility for complex peptide syntheses.

Dicyclohexylamine Salt Formation Mechanisms

Dicyclohexylamine salt formation represents a critical step in the isolation and purification of protected amino acid derivatives [18] [21]. Dicyclohexylamine, with the chemical formula HN(C₆H₁₁)₂, functions as a secondary amine with strong basic properties, enabling efficient salt formation with carboxylic acid functionalities [18] [22].

The salt formation mechanism involves acid-base neutralization where the carboxylic acid group of the protected penicillamine derivative transfers a proton to the nitrogen atom of dicyclohexylamine [22]. This process results in formation of an ionic compound with enhanced crystallization properties and improved handling characteristics [21] [22].

Table 3: Dicyclohexylamine Salt Formation Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 6.5-7.5 | Maximizes salt formation |

| Temperature | 20-35°C | Controls crystallization rate |

| Concentration | 1-5 molar equivalents | Ensures complete conversion |

| Solvent System | Ethyl acetate/water | Facilitates phase separation |

| Mixing Time | 10-36 hours | Promotes crystal growth |

The dicyclohexylamine salt formation provides significant advantages for pharmaceutical applications, including enhanced stability and easier handling compared to free acid forms [21] [23]. Research demonstrates that dicyclohexylamine salts exhibit improved crystallization behavior, resulting in products with consistent particle size distribution and high purity [23].

Before utilization in carbodiimide coupling reactions, dicyclohexylamine salts must be converted to free acid forms [21]. This conversion involves dissolution of the salt in dichloromethane followed by extraction with ice-cold aqueous potassium hydrogen sulfate solution [21]. The organic layer is subsequently dried over magnesium sulfate, filtered, and concentrated under reduced pressure to obtain the free acid [21].

The formation of dicyclohexylamine salts also serves quality control purposes, as the crystalline nature facilitates analytical characterization and ensures consistent product specifications [42]. Crystallographic studies reveal that dicyclohexylamine salts often co-crystallize with solvent molecules, forming stable hydrates or solvates that enhance shelf stability [42].

Industrial-Scale Purification and Crystallization Techniques

Industrial-scale purification of protected amino acid derivatives requires sophisticated methodologies combining multiple chromatographic and crystallization approaches [26] [49]. The purification strategy typically involves a multi-step process designed to remove synthesis-related impurities while maintaining product integrity [26] [30].

Reversed-phase liquid chromatography represents the primary purification method for peptide-related compounds, utilizing hydrophobic interactions between the target molecule and the stationary phase [27] [51]. This technique effectively separates target peptides from truncated sequences, deletion products, and other closely related structural impurities [27] [51].

Table 4: Industrial Purification Methodologies

| Method | Capacity Range | Purity Achievement | Typical Yield |

|---|---|---|---|

| Ion Exchange Chromatography | 8-50 g/L resin | 90-96% | 75-85% |

| Reversed-Phase Chromatography | 10-35 g/kg resin | 98-99.5% | 80-90% |

| Crystallization | Variable | 95-99% | 70-90% |

| Combined Approach | Industrial scale | >99.5% | 80-85% |

Ion exchange chromatography serves as an effective capture step, separating the target compound based on charge differences [27] [49]. This technique utilizes strong cation or anion exchange resins with gradient elution using volatile salt solutions [49]. Research demonstrates that ion exchange chromatography can achieve purities of 96% or higher while providing significant volume concentration [49].

Crystallization techniques play a crucial role in final product isolation and purification [25] [45]. Industrial crystallization employs controlled cooling, antisolvent addition, or pH adjustment to achieve optimal crystal formation [25] [45]. Studies indicate that crystallization from aqueous alcohol systems provides excellent crystal morphology and high purity products [45] [50].

Table 5: Crystallization Solvent Systems

| Solvent System | Temperature Range | Crystal Habit | Purity Level |

|---|---|---|---|

| Water/Ethanol | 20-80°C | Cubic/Prismatic | 98-99% |

| Acetonitrile/Water | 10-60°C | Needle-like | 97-99% |

| Dichloromethane/Hexane | 0-40°C | Plate-like | 95-98% |

| Aqueous Acetic Acid | 50-90°C | Rod-shaped | 99-99.5% |

Advanced purification protocols incorporate multiple orthogonal separation principles to achieve pharmaceutical-grade purity [26] [49]. A typical industrial process begins with ion exchange chromatography for primary purification, followed by reversed-phase chromatography for polishing, and concludes with crystallization for final isolation [49]. This multi-step approach consistently achieves purities exceeding 99.5% with overall yields of 80-85% [49].

Continuous purification technologies have emerged as alternatives to batch processing, offering improved efficiency and reduced solvent consumption [29] [52]. These systems integrate multiple separation techniques in series, providing real-time monitoring and control of product quality [52]. Industrial implementation demonstrates significant advantages in terms of process economics and environmental impact [29] [52].

Molecular Weight and Elemental Composition Analysis

N-tert-butoxycarbonyl-S-(4-methylbenzyl)-L-penicillamine dicyclohexylammonium salt represents a complex molecular entity with well-defined physicochemical parameters. The compound exhibits a molecular formula of C₃₀H₅₀N₂O₄S with a corresponding molecular weight of 534.79 g/mol [1] [2] [3]. This molecular weight represents the complete salt form, incorporating both the protected penicillamine derivative and the dicyclohexylamine counterion in a 1:1 stoichiometric ratio.

The exact mass determination reveals a value of 534.349 g/mol, calculated through high-resolution mass spectrometry techniques [2] [4]. This precise measurement demonstrates the compound's molecular integrity and provides critical data for analytical identification protocols. The compound maintains the Chemical Abstracts Service (CAS) number 198474-61-2 [1] [3] [5], establishing its unique chemical identity within international databases.

Elemental composition analysis demonstrates the presence of carbon (67.39%), hydrogen (9.42%), nitrogen (5.24%), oxygen (11.97%), and sulfur (5.99%) [1] [2]. The stereochemical configuration is designated as (2R), indicating the absolute configuration at the chiral center derived from L-penicillamine [2] [6]. The polar surface area measures 112.96 Ų, while the partition coefficient (LogP) reaches 8.008 [2] [7], reflecting significant lipophilicity contributions from both the protecting groups and the dicyclohexylamine moiety.

The MDL number MFCD00235908 [3] [8] provides additional database reference capabilities for chemical inventory management systems. The molecular architecture encompasses a protected amino acid backbone with strategically positioned functional groups that confer specific reactivity patterns essential for peptide synthesis applications [9] [10].

Solubility Profile in Organic Solvents and Aqueous Systems

The solubility characteristics of Boc-Pen(pMeBzl)-OH.DCHA demonstrate pronounced dependency on solvent polarity and hydrogen bonding capacity. The compound exhibits excellent solubility in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [11] [12] [6], making it compatible with standard organic synthesis protocols.

Dimethylformamide (DMF) provides particularly enhanced solubility properties, facilitating applications in solid-phase peptide synthesis (SPPS) [13]. The polar aprotic nature of DMF promotes ionic dissociation of the dicyclohexylamine salt while maintaining solubility of the organic components [13]. This enhanced solubility in DMF proves critical for coupling reactions where complete dissolution is essential for reaction efficiency.

Aqueous solubility remains limited due to the hydrophobic character imparted by the tert-butoxycarbonyl and para-methylbenzyl protecting groups [14] [6]. However, pH-dependent solubility variations occur through protonation-deprotonation equilibria involving the carboxylic acid and dicyclohexylamine components [14] [15].

Mixed solvent systems demonstrate superior performance for crystallization and purification procedures. Methanol-water mixtures (9:1 ratio) achieve solubility values of 45.2 mg/mL [14], providing optimal conditions for recrystallization protocols. Dichloromethane-methanol systems (9:1 ratio) yield solubility values of 38.7 mg/mL [14], offering alternative crystallization pathways when water sensitivity represents a concern.

Temperature-dependent solubility enhancement occurs through heating to 37°C combined with ultrasonic bath treatment [12] [6] [15]. This thermal activation promotes dissolution kinetics while preventing thermal decomposition of the protecting groups. The enhanced solubility facilitates stock solution preparation for biological and synthetic applications [12] [6].

Thermal Stability and Phase Transition Properties

Thermal stability analysis reveals that Boc-Pen(pMeBzl)-OH.DCHA maintains structural integrity across a broad temperature range suitable for synthetic applications. Storage at 2-8°C represents the optimal long-term preservation condition, preventing degradation of acid-labile protecting groups while maintaining crystalline stability [2] [12] [6].

Short-term thermal stability permits exposure to 37°C for solubility enhancement procedures without significant decomposition [12] [6] [15]. This temperature tolerance enables ultrasonic bath treatment for dissolution protocols commonly employed in peptide synthesis workflows. Extended storage at -20°C maintains compound stability for one month, while storage at -80°C extends stability to six months [12] [6] [15].

Phase transition behavior demonstrates temperature-dependent polymorphism characteristic of organic salts containing dicyclohexylamine [16] [17]. The dicyclohexylamine component undergoes multiple phase transitions below -24°C, transitioning from dynamic rotational isomers to a preferred axial-equatorial crystalline conformation [17]. These phase transitions influence the overall crystal packing arrangements and may affect dissolution kinetics.

Thermal decomposition onset occurs at temperatures exceeding 250°C, based on comparative analysis with structurally related compounds [18]. The thermal stability window significantly exceeds typical synthetic reaction temperatures, ensuring compound integrity during coupling reactions and purification procedures. Differential scanning calorimetry studies of related compounds demonstrate distinct endothermic transitions corresponding to protecting group decomposition and matrix reorganization [18].

Crystallization temperature optimization identifies the range of 15-30°C as optimal for controlled crystal formation [14] [19]. Temperature control during crystallization influences crystal morphology, size distribution, and purity levels. Higher temperatures may accelerate crystallization kinetics but potentially compromise crystal quality through rapid nucleation processes [14].

Crystallographic Features Induced by DCHA Counterion

The dicyclohexylamine (DCHA) counterion exerts profound influence on the crystallographic properties of the penicillamine derivative through multiple molecular interaction mechanisms. DCHA adopts molecular formula C₁₂H₂₃N with molecular weight 181.32 g/mol [20] [16] [21], contributing significant structural bulk that directs crystal packing arrangements.

Crystalline DCHA exclusively adopts the axial-equatorial conformation below -24°C [17], representing the thermodynamically favored geometry in the solid state. This conformational preference influences the three-dimensional arrangement of the salt complex, creating specific void spaces and interaction sites within the crystal lattice. The density of 0.894 g/cm³ at 20°C [20] [16] reflects the efficient packing of the cyclohexyl rings in the crystalline matrix.

Hydrogen bonding capabilities of the dicyclohexylamine component enhance crystallization through N-H···O interactions with the carboxylate oxygen atoms of the penicillamine derivative [23]. These hydrogen bonds provide additional stabilization energy that promotes crystal nucleation and growth processes. The pKa value of approximately 11.0 [20] [16] ensures complete protonation and salt formation under standard crystallization conditions.

Crystal polymorphism results from the multiple phase transitions exhibited by dicyclohexylamine as a function of temperature and pressure [17]. The compound demonstrates three rotational isomers in dynamic equilibrium under standard conditions, transitioning to a single axial-equatorial form upon crystallization [17]. This polymorphic behavior influences dissolution kinetics and bioavailability characteristics.

Enhanced crystallinity emerges from the dicyclohexylamine's capacity to form crystalline salts with carboxylic acids [16] [24]. The salt formation process involves precise stoichiometric control and solvent system optimization to achieve optimal crystal quality . Methanol-water systems (9:1 ratio) provide excellent crystallization yields of 88-92% , while dichloromethane-methanol systems yield 85-90% .